N-(1-Adamantyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea
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Overview
Description
N-(1-Adamantyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an adamantyl group, a phenyl ring substituted with chlorine and difluoromethoxy groups, and a urea linkage. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea typically involves the reaction of 1-adamantylamine with an isocyanate derivative of 3-chloro-4-(difluoromethoxy)phenyl. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1-Adamantyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are implemented to handle the reactive intermediates and hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The phenyl ring with chlorine and difluoromethoxy substitutions may interact with enzymes or receptors, leading to modulation of their activity. The urea linkage can form hydrogen bonds with biological macromolecules, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-N’-phenylurea: Lacks the chlorine and difluoromethoxy substitutions on the phenyl ring.
N-(1-Adamantyl)-N’-[3-chloro-4-methoxyphenyl]urea: Similar structure but with a methoxy group instead of a difluoromethoxy group.
N-(1-Adamantyl)-N’-[3-chloro-4-(trifluoromethoxy)phenyl]urea: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
N-(1-Adamantyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea is unique due to the specific combination of the adamantyl group, chlorine, and difluoromethoxy substitutions on the phenyl ring. These structural features may confer distinct physicochemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C18H21ClF2N2O2 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C18H21ClF2N2O2/c19-14-6-13(1-2-15(14)25-16(20)21)22-17(24)23-18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,16H,3-5,7-9H2,(H2,22,23,24) |
InChI Key |
YYJQYGFPGOWTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=C(C=C4)OC(F)F)Cl |
Origin of Product |
United States |
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